

Application Notes and Protocols: 3-Hydroxy-2-iodo-6-methylpyridine in Medicinal Chemistry

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Compound of Interest

Compound Name: **3-Hydroxy-2-iodo-6-methylpyridine**

Cat. No.: **B185291**

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Introduction

3-Hydroxy-2-iodo-6-methylpyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a reactive iodine atom at the 2-position, a hydroxyl group at the 3-position, and a methyl group at the 6-position, make it an ideal scaffold for the synthesis of a diverse range of biologically active molecules.^[1] The presence of the iodo group allows for facile carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This enables the introduction of a wide array of substituents, leading to the generation of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies.^{[2][3][4]}

This document provides detailed application notes and experimental protocols for the use of **3-Hydroxy-2-iodo-6-methylpyridine** as a key intermediate in the synthesis of medicinally relevant compounds.

Data Presentation: Applications in Kinase Inhibitor Synthesis

While specific IC₅₀ data for compounds directly synthesized from **3-Hydroxy-2-iodo-6-methylpyridine** is not extensively available in the public domain, the pyridine core is a well-

established scaffold in a multitude of kinase inhibitors. The following table summarizes the activity of representative pyridine-based kinase inhibitors to illustrate the potential of derivatives of **3-Hydroxy-2-iodo-6-methylpyridine**.

Compound Class/Target	Representative Compound	IC50 (nM)	Reference
CDK5/DYRK1A Inhibitors	3-(6-hydroxyindol-2-yl)-5-phenylpyridine derivative	160 (CDK5), 60 (DYRK1A)	[2]
PIM-1 Kinase Inhibitors	Pyridine-based compound 12	14.3	[3]
JAK2 Inhibitors	2-amino-3-methylpyridine derivative	8500 - 12200	[5]
CK2 Inhibitors	4-aminothieno[2,3-d]pyrimidine derivative	8 - 65	[4]
NEK6 Kinase Inhibitors	Pyrido[2,3-d]pyrimidine derivative	2600	[6]

Experimental Protocols

The following protocols are generalized methodologies for common cross-coupling reactions involving **3-Hydroxy-2-iodo-6-methylpyridine**, based on established procedures for similar substrates.[7][8][9] Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-2-hydroxy-6-methylpyridines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **3-Hydroxy-2-iodo-6-methylpyridine** with various arylboronic acids.

Materials:

- **3-Hydroxy-2-iodo-6-methylpyridine**
- Arylboronic acid (1.2 equivalents)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
- 2M Aqueous sodium carbonate (Na₂CO₃) solution (2 equivalents)
- 1,4-Dioxane
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Microwave vial (10-20 mL)
- Magnetic stir bar

Procedure:

- To a 10-20 mL microwave vial equipped with a magnetic stir bar, add **3-Hydroxy-2-iodo-6-methylpyridine** (1 mmol), the corresponding arylboronic acid (1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
- Add 1,4-dioxane (7 mL) and the 2M aqueous sodium carbonate solution (2 mL) to the vial.
- Seal the vial with a cap and place it in the cavity of a microwave reactor.
- Irradiate the reaction mixture at 120 °C for 40 minutes with stirring.
- After the reaction is complete, cool the vial to room temperature.
- Dilute the reaction mixture with ethyl acetate (50 mL) and wash with brine (3 x 20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-2-hydroxy-6-methylpyridine.

Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-2-hydroxy-6-methylpyridines

This protocol outlines a general procedure for the palladium/copper-catalyzed Sonogashira coupling of **3-Hydroxy-2-iodo-6-methylpyridine** with terminal alkynes.

Materials:

- **3-Hydroxy-2-iodo-6-methylpyridine**
- Terminal alkyne (1.2 equivalents)
- Bis(triphenylphosphine)palladium(II) dichloride [$\text{PdCl}_2(\text{PPh}_3)_2$] (0.03 equivalents)
- Copper(I) iodide (CuI) (0.05 equivalents)
- Triethylamine (Et_3N)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Schlenk flask
- Magnetic stir bar

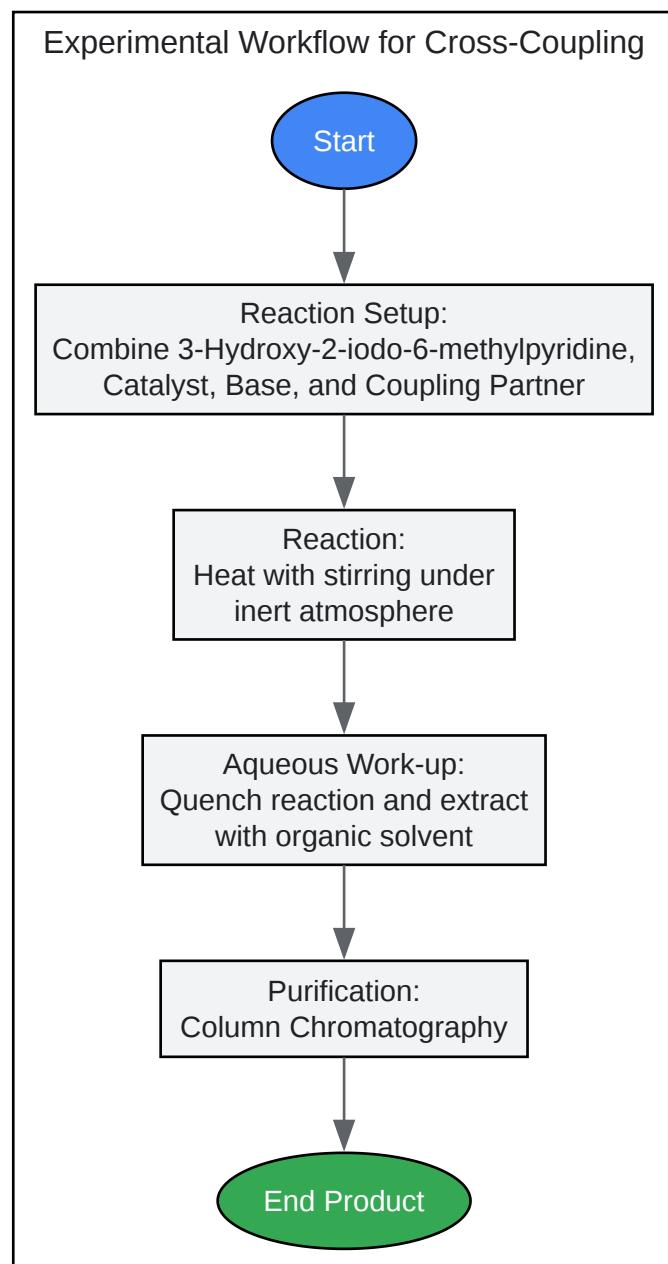
Procedure:

- To a dry Schlenk flask containing a magnetic stir bar, add **3-Hydroxy-2-iodo-6-methylpyridine** (1 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add anhydrous THF (10 mL) and triethylamine (3 mmol) to the flask via syringe.
- Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
- Extract the mixture with ethyl acetate (3 x 30 mL).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-2-hydroxy-6-methylpyridine.

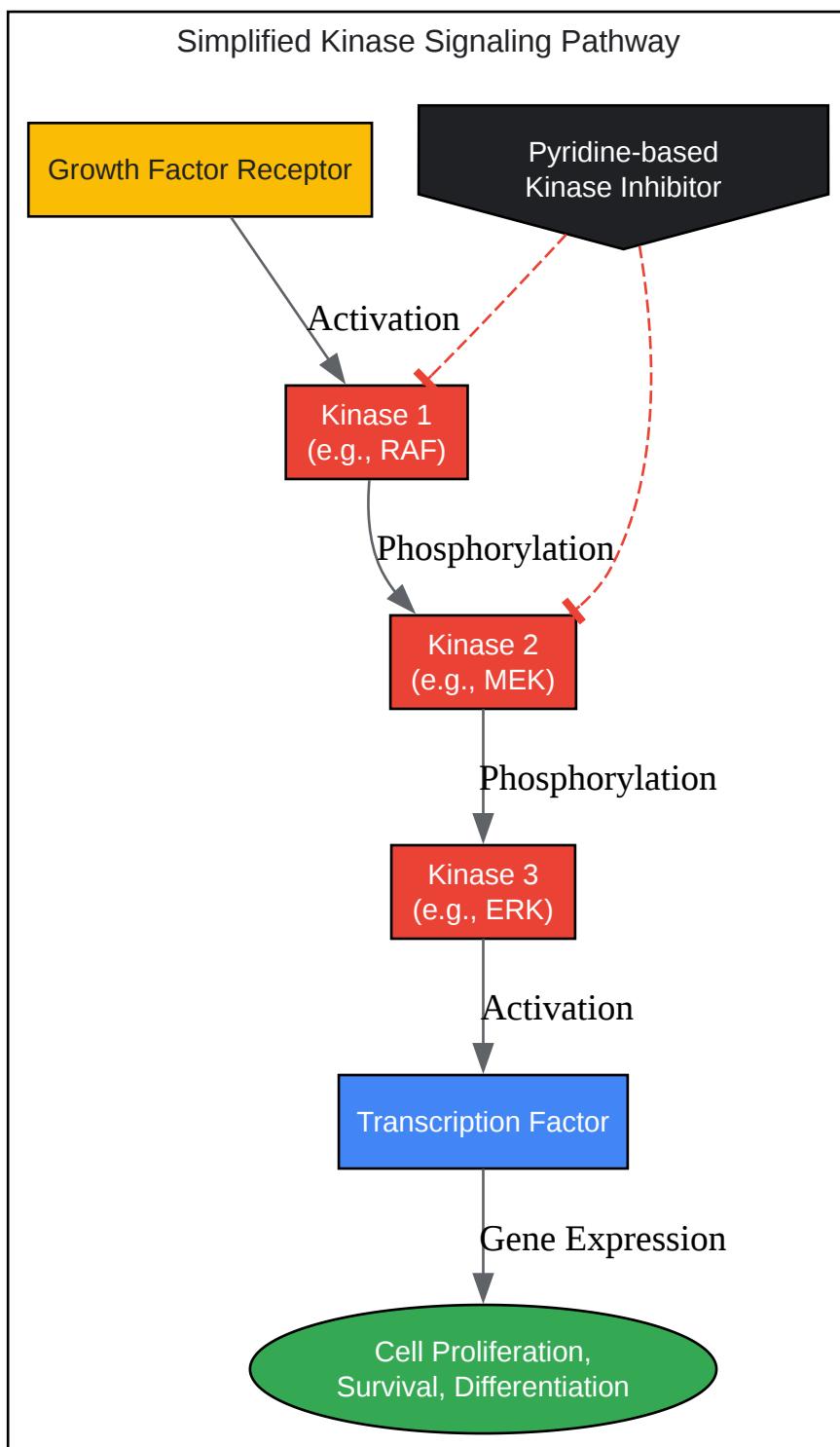
Visualizations

The following diagrams illustrate the general workflow for the described cross-coupling reactions and a representative signaling pathway often targeted by kinase inhibitors derived from such scaffolds.



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Caption: A generalized experimental workflow for cross-coupling reactions.



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Caption: A representative kinase signaling pathway and the inhibitory action of pyridine-based compounds.

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